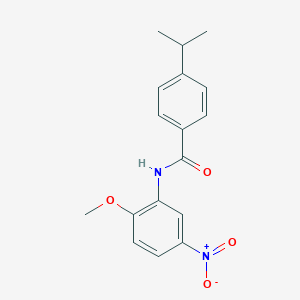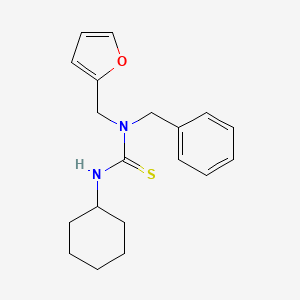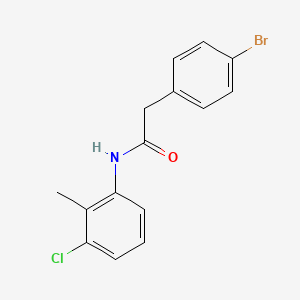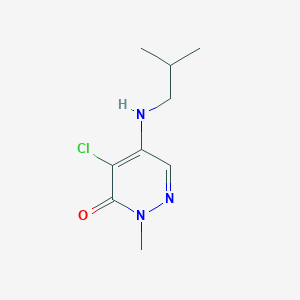
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide, commonly known as DOC, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DOC is a potent hallucinogen that produces long-lasting effects and has been used in scientific research to study the mechanisms of action of psychedelic drugs.
作用机制
The mechanism of action of DOC involves the activation of the serotonin 2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelic drugs. This activation leads to changes in the activity of various brain regions, including the prefrontal cortex, which is involved in higher cognitive functions such as decision making and social behavior.
Biochemical and Physiological Effects:
DOC produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces alterations in perception, mood, and thought processes, leading to visual and auditory hallucinations, altered time perception, and changes in emotional states.
实验室实验的优点和局限性
One advantage of using DOC in lab experiments is its potency and long-lasting effects, which allow for the study of the mechanisms of action of psychedelic drugs over extended periods of time. However, its potent hallucinogenic effects can also make it difficult to study the specific effects of the drug on the brain and behavior, as the subjective experiences of the participants can vary widely.
未来方向
Future research on DOC could focus on its potential therapeutic applications in the treatment of various neurological disorders, as well as its effects on brain function and behavior. Further studies could also explore the potential of DOC and other psychedelic drugs as tools for enhancing creativity, improving mental health, and promoting spiritual experiences.
合成方法
The synthesis of DOC involves several steps, starting with the reaction of p-anisaldehyde with nitroethane to produce 2,5-dimethoxyphenethylamine. This compound is then reacted with chloroacetyl chloride to produce N-(2,5-dimethoxyphenethyl)-2-chloroacetamide, which is further reacted with 3,4-dimethylbenzoyl chloride to produce DOC.
科学研究应用
DOC has been used in scientific research to study the mechanisms of action of psychedelic drugs and their potential therapeutic applications. It has been found to activate the serotonin 2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelic drugs. DOC has also been shown to have anti-inflammatory and neuroprotective effects, which could have potential therapeutic applications in the treatment of various neurological disorders.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-5-6-12(7-11(10)2)17(20)19-14-9-15(21-3)13(18)8-16(14)22-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDMLEJONSGHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)




![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)